Lergotrile

概要

準備方法

レルゴトリルの合成は、エルゴリン骨格の形成から始まるいくつかの段階を伴います。主なステップには以下が含まれます。

エルゴリン骨格の形成: 適切な前駆体の環化によりエルゴリンコアが形成されます。

塩素化: 目的の位置に塩素原子が導入されます。

アセトニトリル付加: 最後のステップでは、アセトニトリル基が追加されて合成が完了します.

化学反応の分析

レルゴトリルは、以下を含むさまざまな化学反応を起こします。

酸化: レルゴトリルは、特定の条件下で酸化されて対応する酸化生成物を形成することができます。

還元: 還元反応を起こすこともできますが、これはあまり一般的ではありません。

これらの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤と、水素化リチウムアルミニウムなどの還元剤が含まれます。生成される主な生成物は、反応条件と使用される試薬によって異なります。

科学研究への応用

化学: エルゴリン誘導体の挙動を研究するためのモデル化合物として役立ちます。

生物学: レルゴトリルのドーパミン受容体への影響は、ドーパミン系を研究するための貴重なツールとなります。

医学: 臨床試験から撤退されましたが、レルゴトリルのプロラクチン分泌を阻害する能力は、潜在的な治療用途について研究されています.

科学的研究の応用

Medical Applications

1. Treatment of Parkinson's Disease

Lergotrile has been studied extensively for its effectiveness in managing Parkinson's disease. It acts as an adjunct therapy to levodopa, enhancing its antiparkinsonian effects. Clinical trials have demonstrated that this compound can significantly reduce symptoms such as rigidity, tremor, and bradykinesia in patients who have not responded adequately to standard treatments. For instance:

- In a study involving 53 patients with advanced Parkinson's disease, those who received this compound showed significant improvements in motor function without a corresponding increase in involuntary movements. The mean daily dose was approximately 49 mg, allowing for a reduction in levodopa dosage by about 10% .

- Another study reported that this compound effectively alleviated "on-off" phenomena associated with levodopa therapy, although side effects like hepatotoxicity were noted in some patients .

2. Prolactin Secretion Disorders

this compound is also utilized to manage conditions related to abnormal prolactin levels. Its dopaminergic activity inhibits prolactin secretion from the pituitary gland, making it useful in treating hyperprolactinemia:

- Research indicated that this compound administration led to a significant suppression of prolactin levels in patients undergoing treatment for Parkinson's disease. This effect was maintained over time, demonstrating its potential for long-term management of prolactin-related disorders .

Biological Research Applications

1. Dopamine Receptor Studies

this compound serves as a valuable tool in biological research aimed at understanding dopamine receptor functions:

- Studies have shown that this compound can mimic dopamine's effects on receptor activation, providing insights into the mechanisms underlying dopamine-related pathologies .

2. Hormonal Regulation Research

Research involving this compound has contributed to understanding hormonal regulation mechanisms, particularly concerning growth hormone and prolactin dynamics during dopamine agonist therapy .

Chemical Research Applications

1. Model for Ergot Derivatives

In chemistry, this compound is used as a model compound for studying the behavior of ergot derivatives:

- Its unique chemical structure allows researchers to explore interactions with biological systems and assess the pharmacological properties of related compounds.

Case Study 1: Efficacy in Advanced Parkinson's Disease

A clinical trial involving 20 patients demonstrated that adding this compound to existing levodopa therapy resulted in significant improvements across various motor symptoms (P < 0.01). However, adverse effects such as mental changes and orthostatic hypotension were noted in some participants .

Case Study 2: Prolactin Suppression

In another study focusing on hormonal regulation, patients treated with this compound exhibited normalized prolactin levels after two weeks of therapy. This highlights the compound's utility in managing endocrine disorders linked to dopamine dysregulation .

作用機序

レルゴトリルは、ドーパミン受容体アゴニストとして作用することで効果を発揮します。ドーパミン受容体に結合し、ドーパミンの作用を模倣して受容体を活性化します。 これにより、プロラクチン分泌の阻害を含むさまざまな下流効果がもたらされます .

類似化合物の比較

レルゴトリルは、ブロモクリプチンやペルゴリドなどの他のエルゴリン誘導体と類似しています。 アセトニトリル基の存在によって、その構造は独特です。 この構造上の違いは、その独特の薬理学的プロファイルに寄与しています .

類似化合物

ブロモクリプチン: パーキンソン病と高プロラクチン血症の治療に使用される別のエルゴリン誘導体です。

ペルゴリド: 同様の適応症で使用されますが、副作用プロファイルが異なります。

カベルゴリン: 長い半減期と強力なプロラクチン阻害作用で知られています.

類似化合物との比較

Lergotrile is similar to other ergoline derivatives, such as bromocriptine and pergolide. it is unique in its specific structure and the presence of the acetonitrile group. This structural difference contributes to its distinct pharmacological profile .

Similar Compounds

Bromocriptine: Another ergoline derivative used in the treatment of Parkinson’s disease and hyperprolactinemia.

Pergolide: Used for similar indications but has a different side effect profile.

Cabergoline: Known for its long half-life and potent prolactin-inhibiting effects.

生物活性

Lergotrile, an ergot alkaloid derivative, has been extensively studied for its biological activity, particularly in the context of treating Parkinson's disease (PD). This article reviews its pharmacological effects, mechanisms of action, clinical efficacy, and associated adverse effects based on diverse research studies.

This compound primarily acts as a dopamine agonist , stimulating dopamine receptors in the brain. It is believed to have a higher affinity for the agonist site compared to other ergot derivatives like bromocriptine. The drug's mechanism involves both DA1 and DA2 receptor activation , leading to various physiological responses, including antihypertensive effects and modulation of motor control.

- Antihypertensive Effects : this compound has been shown to lower arterial pressure through dopamine receptor stimulation, which can reduce norepinephrine release and induce smooth muscle relaxation .

Clinical Efficacy in Parkinson's Disease

This compound has demonstrated significant antiparkinsonian activity in several clinical studies. Below is a summary of key findings:

Detailed Findings

- Tremor Reduction : In a study involving monkeys and human patients, this compound effectively reduced tremors associated with Parkinson's disease. Patients reported improvements primarily in tremor intensity, with statistical significance noted in several trials .

- Rigidity and Bradykinesia : Higher doses (up to 20 mg/day) led to further improvements in rigidity and bradykinesia, although tremor improvement remained the most significant outcome .

- Combination Therapy : this compound was often used alongside levodopa/carbidopa therapy, allowing for a reduction in levodopa dosage without compromising efficacy. This combination was particularly beneficial for patients experiencing "on-off" fluctuations .

Adverse Effects

Despite its efficacy, this compound is associated with several adverse effects that limit its use:

- Hepatotoxicity : A notable concern was the incidence of hepatotoxicity observed in some patients, leading to discontinuation of treatment .

- Mental Changes : Patients reported increased mental alterations and orthostatic hypotension when treated with this compound, necessitating careful monitoring .

- Gastrointestinal Issues : Nausea and vomiting were also common side effects that affected patient compliance .

Case Studies

Several case studies highlight the variability in patient responses to this compound:

- A patient cohort reported significant improvements in motor symptoms but experienced severe hypotension at higher doses.

- Another study noted that while some patients improved significantly with this compound addition to their regimen, others faced debilitating side effects that led to treatment cessation.

特性

CAS番号 |

36945-03-6 |

|---|---|

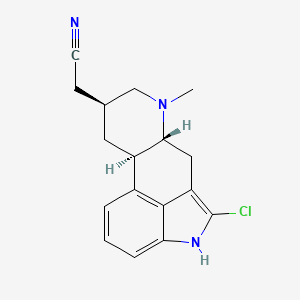

分子式 |

C17H18ClN3 |

分子量 |

299.8 g/mol |

IUPAC名 |

2-[(6aR,9S,10aR)-5-chloro-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]acetonitrile |

InChI |

InChI=1S/C17H18ClN3/c1-21-9-10(5-6-19)7-12-11-3-2-4-14-16(11)13(8-15(12)21)17(18)20-14/h2-4,10,12,15,20H,5,7-9H2,1H3/t10-,12-,15-/m1/s1 |

InChIキー |

JKAHWGPTNVUTNB-IXPVHAAZSA-N |

SMILES |

CN1CC(CC2C1CC3=C(NC4=CC=CC2=C34)Cl)CC#N |

異性体SMILES |

CN1C[C@@H](C[C@H]2[C@H]1CC3=C(NC4=CC=CC2=C34)Cl)CC#N |

正規SMILES |

CN1CC(CC2C1CC3=C(NC4=CC=CC2=C34)Cl)CC#N |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Lergotrile; 79907; LY 79907; LY-79907; LY79907; |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。